molecular formula C23H24ClN5O3S B2418337 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-70-9

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2418337
CAS RN: 868219-70-9
M. Wt: 485.99
InChI Key: ZHYGYSNRPRIYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The novel compound exhibits promising antibacterial activity. Its structure includes a thiazole-triazole scaffold, which has been associated with antimicrobial properties. Researchers can explore its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro and in vivo studies are essential to determine its potency, mechanism of action, and potential clinical applications .

Antiviral Potential

Given the prevalence of viral infections, investigating the antiviral properties of this compound is crucial. Researchers can assess its effectiveness against specific viruses, such as influenza, herpes simplex, or human immunodeficiency virus (HIV). Mechanistic studies can elucidate its mode of action and guide drug development .

Anticancer Properties

Thiazole derivatives often exhibit cytotoxic effects, making them interesting candidates for cancer research. Investigate the compound’s impact on cancer cell lines, including its ability to inhibit proliferation, induce apoptosis, and interfere with cell cycle progression. Additionally, explore its selectivity toward cancer cells versus normal cells .

Neuroprotective Effects

Considering the piperazine moiety’s relevance in treatments for neurodegenerative diseases, evaluate whether this compound has neuroprotective properties. Assess its impact on neuronal viability, oxidative stress, and inflammation. Animal models can provide insights into its potential therapeutic use for conditions like Parkinson’s and Alzheimer’s disease .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Investigate whether the compound modulates inflammatory pathways. Assess its effects on pro-inflammatory cytokines, immune cells, and signaling pathways. Such research could lead to novel anti-inflammatory drug candidates .

Psychoactive Properties

Given the compound’s structural features, explore its interaction with neurotransmitter receptors. Investigate its potential as a psychoactive substance, although caution is necessary due to legal and safety considerations. Animal behavioral studies can provide insights into its effects on mood, cognition, and behavior .

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-31-18-7-6-15(12-19(18)32-2)20(21-22(30)29-23(33-21)25-14-26-29)28-10-8-27(9-11-28)17-5-3-4-16(24)13-17/h3-7,12-14,20,30H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGYSNRPRIYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.